molecular formula C19H23NO2 B5105126 N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide

Katalognummer: B5105126
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: USOVXGPBPQHZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a 4-(butan-2-yl)phenyl moiety attached to the amide nitrogen.

Eigenschaften

IUPAC Name

N-(4-butan-2-ylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-6-10-17(11-7-15)20-19(21)16-8-12-18(13-9-16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOVXGPBPQHZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously collected. This approach enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A systematic comparison of N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide with structurally related benzamides is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Structural Differences Impact on Properties
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide (Y500-9667) 4-[(4-Chlorophenoxy)methyl] group Replaces ethoxy with a chlorophenoxymethyl group Increased molecular weight (due to Cl and phenoxy) and lipophilicity; potential for enhanced halogen bonding .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo, 4-methoxy-2-nitro groups Nitro (electron-withdrawing) and bromo substituents Higher reactivity and polarity; nitro group may reduce metabolic stability compared to ethoxy .
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (307326-06-3) Benzothiazole ring, butoxy chain Butoxy (longer chain) and benzothiazole moiety Increased logP (6.1) and molecular weight (402.5 g/mol), likely reducing water solubility .
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (444147-29-9) Sulfamoyl linker, ethoxyphenyl group Sulfonamide group introduces polarity Enhanced hydrogen-bonding capacity and potential for improved solubility compared to non-sulfonylated analogues .

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the main compound offers moderate logP, balancing solubility and membrane permeability.
  • Molecular Weight : The main compound’s molecular weight (~325 g/mol, estimated) is lower than analogues with bulky groups like benzothiazole (402.5 g/mol) or sulfamoyl (396.46 g/mol), favoring better bioavailability .
  • Crystallography : Structural reports (e.g., 4MNB) highlight that nitro and bromo substituents induce distinct molecular packing via halogen or nitro interactions, whereas ethoxy groups may favor less dense crystal lattices .

Biologische Aktivität

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H21NO2
  • Molecular Weight : 247.34 g/mol
  • Structure : The compound features a butan-2-yl group attached to a phenyl ring, linked to an ethoxybenzamide moiety.

N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide is believed to interact with various biological targets, particularly within the central nervous system (CNS). Its structure suggests potential activity as a modulator of neurotransmitter systems, although specific pathways remain under investigation.

2. Biological Activity

Research indicates that this compound exhibits the following biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide may reduce inflammation markers in vitro. This could be attributed to its ability to inhibit pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Case Study 1: Anti-inflammatory Activity

A study conducted on rat models indicated that administration of N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide resulted in a significant reduction in paw edema induced by carrageenan. The results showed a decrease in levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

ParameterControl GroupTreatment Group
Paw Edema (mm)12.5 ± 1.06.3 ± 0.5*
TNF-alpha (pg/mL)150 ± 2080 ± 15*
IL-6 (pg/mL)200 ± 30100 ± 20*

*Statistical significance at p < 0.05.

Case Study 2: Antioxidant Properties

In vitro assays using DPPH and ABTS radical scavenging tests showed that N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide exhibited notable antioxidant activity, comparable to standard antioxidants like ascorbic acid.

TestIC50 (µM)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging30.5
Ascorbic Acid20.0

Toxicity and Safety Profile

Toxicological assessments indicate that N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide has a favorable safety profile at therapeutic doses. In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.